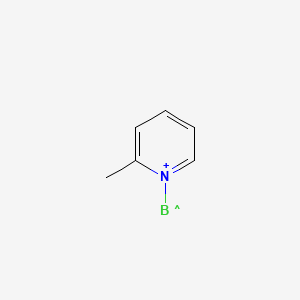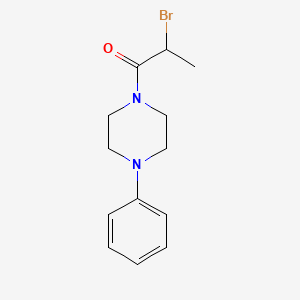
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and two phenyl groups attached to the ring. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate This intermediate then undergoes cyclization with phenyl isocyanate to form the triazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The triazolidine ring and phenyl groups play a crucial role in binding to the active sites of enzymes, while the aminoethyl group may enhance solubility and facilitate cellular uptake.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group but differs in the core structure, which is a benzenesulfonamide instead of a triazolidine.
2-(4-Aminophenyl)ethylamine: Similar in having an aminoethyl group but lacks the triazolidine ring and phenyl groups.
Uniqueness
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine ring structure, which imparts distinct chemical properties and reactivity. The presence of two phenyl groups further enhances its stability and potential for interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H17ClN4O2 |
|---|---|
分子量 |
332.78 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C16H16N4O2.ClH/c17-11-12-18-15(21)19(13-7-3-1-4-8-13)20(16(18)22)14-9-5-2-6-10-14;/h1-10H,11-12,17H2;1H |
InChI 键 |
OTLSJHIMWBLWJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)N(C(=O)N2C3=CC=CC=C3)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,4R)-1-[(2S)-2-[6-[[2-[2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenoxy]acetyl]amino]hexanoylamino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13908077.png)
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)
![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)


![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
![Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13908126.png)

![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)

